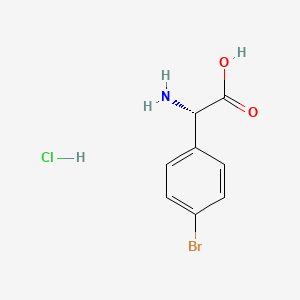
(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride
Vue d'ensemble
Description
(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a bromine atom on the phenyl ring and an amino group attached to the alpha carbon
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 4-bromophenylacetic acid, have been observed to interact with plant protoplasts .
Mode of Action
It’s structurally similar compound, 4-bromophenylacetic acid, is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
It is known that plant protoplasts can conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-l-aspartic acid . This suggests that this compound might be involved in similar biochemical pathways.
Pharmacokinetics
For instance, 4-Bromophenylacetic acid is known to be soluble in ethanol , which suggests that this compound might have similar solubility properties, potentially affecting its absorption and distribution in the body.
Result of Action
4-bromophenylacetic acid is known to be a growth inhibitory substance , suggesting that this compound might have similar effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride typically involves the bromination of phenylacetic acid followed by amination. One common method is the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide . The resulting 4-bromophenylacetic acid is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding phenylacetic acid derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia under basic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, reduced phenylacetic acid derivatives, and various substituted phenylacetic acids.
Applications De Recherche Scientifique
(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Lacks the amino group, making it less versatile in biological applications.
Phenylacetic acid: Lacks both the bromine atom and amino group, resulting in different chemical reactivity and biological activity.
2-Amino-2-phenylacetic acid: Lacks the bromine atom, affecting its binding affinity and specificity in biological systems.
Uniqueness
(S)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is unique due to the presence of both the bromine atom and amino group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
(2S)-2-amino-2-(4-bromophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANQBUDPQVTWJW-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


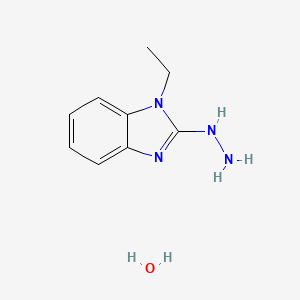

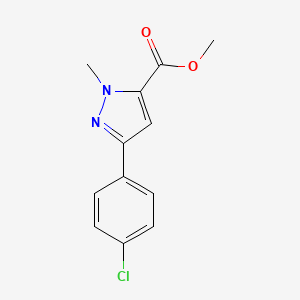


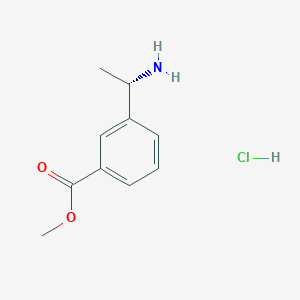
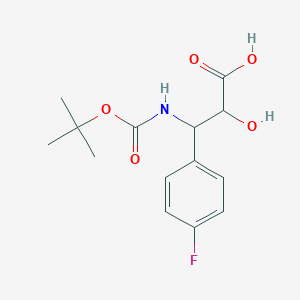

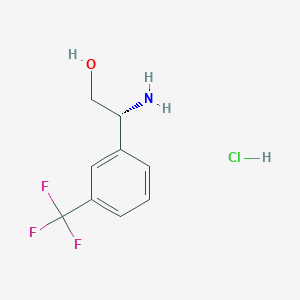
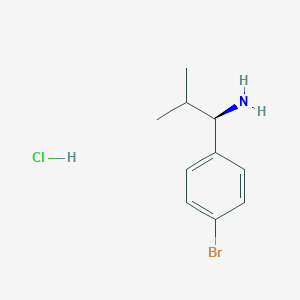
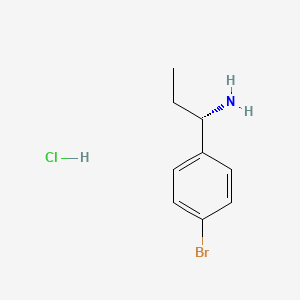

![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)
![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)
